molecular formula C14H14Cl2N2O4 B6718327 Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate

Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate

Cat. No.: B6718327
M. Wt: 345.2 g/mol
InChI Key: RHAQJASJIGACAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate is a synthetic organic compound characterized by its complex structure, which includes dichlorinated aromatic rings and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dichloro-2-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acidic conditions.

    Acylation: The resulting amine is then acylated with 2-(2-oxopyrrolidin-1-yl)acetic acid chloride in the presence of a base like triethylamine to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or primary amines in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its efficacy in these roles.

Medicine

Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In materials science, the compound can be used in the development of polymers and coatings due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The dichlorinated aromatic ring and the pyrrolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dichloro-2-aminobenzoate: Similar structure but lacks the pyrrolidinone moiety.

    Methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate: Similar but with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to its combination of dichlorinated aromatic rings and a pyrrolidinone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dichloro-2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-22-14(21)8-5-9(15)10(16)6-11(8)17-12(19)7-18-4-2-3-13(18)20/h5-6H,2-4,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQJASJIGACAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CN2CCCC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.